molecular formula C19H16FN3O4 B2605670 (Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 896297-26-0

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2605670
CAS RN: 896297-26-0
M. Wt: 369.352
InChI Key: XEFBSKFOHDDEDX-KMKOMSMNSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and fluorophenyl groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, while the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Protein Fluorescence Quenching Studies

Acrylamides, including compounds structurally related to "(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide," have been utilized in protein fluorescence quenching studies. These compounds are efficient quenchers of tryptophanyl fluorescence, offering a method for sensing the exposure of tryptophan residues in proteins. This application is crucial for monitoring protein conformational changes and inhibitor binding to enzymes, providing insights into protein structure and function Eftink & Ghiron, 1976.

Hydrophilic Compound Recognition

Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrate the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This characteristic makes them useful in chemical separation processes and the development of selective sensors for detecting specific compounds in various environments Sawada et al., 2000.

Anticancer Research

Acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, particularly as inhibitors of tubulin polymerization. This research aims to develop potent anticancer agents by exploring the structural activity relationships of acrylamide conjugates, contributing to cancer therapy advancements Kamal et al., 2014.

Fluoroionophore Development for Metal Sensing

Diamine-salicylaldehyde derivatives, incorporating acrylamide functionalities, have been developed as fluoroionophores for metal ion sensing. These compounds can specifically chelate metal ions like Zn^2+ and Cd^2+, demonstrating applications in metal ion detection within biological and environmental samples. This research contributes to the development of sensitive and selective methods for monitoring metal ion concentrations, critical for environmental protection and industrial applications Hong et al., 2012.

Environmental Pollution Mitigation

The study of acrylamide-based materials extends to environmental applications, such as the degradation of pollutants like 4-nitrophenol using ZnO nanoparticles supported on zeolites. This research highlights the potential of acrylamide derivatives in catalyzing the breakdown of toxic compounds, offering pathways for treating water and soil pollution Khatamian et al., 2012.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing nitro groups can sometimes be explosive, while those containing amide groups could potentially be irritants .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could involve studying its reactivity, investigating its potential uses, or developing new methods for its synthesis .

properties

IUPAC Name

(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c20-14-4-8-16(9-5-14)22-12-15(11-19(22)25)21-18(24)10-3-13-1-6-17(7-2-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b10-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFBSKFOHDDEDX-KMKOMSMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

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